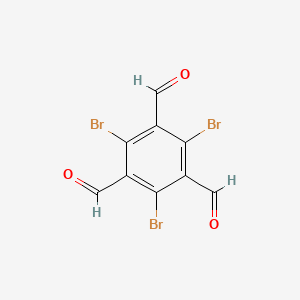

2,4,6-tribromobenzene-1,3,5-tricarbaldehyde

Vue d'ensemble

Description

2,4,6-tribromobenzene-1,3,5-tricarbaldehyde is an organic compound with the molecular formula C9H3Br3O3. It is a derivative of benzene, where three hydrogen atoms are replaced by formyl groups (-CHO) and three hydrogen atoms are replaced by bromine atoms. This compound is known for its unique chemical properties and is used in various scientific research applications.

Méthodes De Préparation

2,4,6-tribromobenzene-1,3,5-tricarbaldehyde can be synthesized through a two-step reaction process starting from 1,3,5-tribromobenzene. The first step involves the formation of 1,3,5-tribromo-2,4,6-tris(dichloromethyl)benzene, which is then converted to 1,3,5-benzenetricarboxaldehyde, 2,4,6-tribromo- through a subsequent reaction . The intermediate compound crystallizes from petroleum ether and exists in two isomeric forms in solution .

Analyse Des Réactions Chimiques

Hydrolysis of 1,3,5-Tribromo-2,4,6-tris(dichloromethyl)benzene

This reaction is the final step in Rubin’s aldehyde synthesis, yielding 2,4,6-tribromobenzene-1,3,5-tricarbaldehyde. The hydrolysis occurs under strongly acidic conditions:

Product Characterization

-

IR (KBr) : Peaks at 1702 cm⁻¹ (C=O stretch), 1537 cm⁻¹ (C-Br), and 3392 cm⁻¹ (O-H) .

-

Mass Spectrometry : Molecular ion peak at m/z 398.83 (C₉H₃Br₃O₃) .

Acid-Catalyzed Polymerization Attempts

Attempts to polymerize this compound under acidic conditions unexpectedly yielded its free amine derivative instead of a polymer:

Mechanistic Insight

The acidic conditions likely hydrolyzed the aldehyde’s benzophenone imine groups (if present in a precursor) to free amines rather than facilitating imine-based polymerization. The product’s stability suggests potential for alternative applications in hydrogen-bonded frameworks .

Product Characterization

-

¹H NMR (DMSO-d₆) : δ = 9.94 (s, 1H, aldehyde), 9.02 ppm (exchangeable, NH₂) .

-

¹³C NMR (DMSO-d₆) : Peaks consistent with aldehyde (≈190 ppm) and aromatic carbons .

Structural and Reactivity Considerations

-

Steric Hindrance : The alternating bromine and aldehyde groups create significant steric bulk, limiting rotational freedom in intermediates like 1,3,5-tribromo-2,4,6-tris(dichloromethyl)benzene. This compound exists as two isomers (C₃h and Cₛ symmetry) in solution due to restricted C–C bond rotation .

-

Electrophilicity : The aldehyde groups are highly electrophilic, making the compound reactive toward nucleophiles like amines, though polymerization attempts under standard imine-forming conditions have not yet succeeded .

Applications De Recherche Scientifique

Organic Synthesis

TBTCA serves as a versatile building block for synthesizing complex organic molecules. Its structure allows for multiple functionalization reactions, making it a valuable intermediate in organic synthesis.

- Reactivity : The aldehyde groups in TBTCA can undergo various reactions such as:

- Condensation Reactions : Forming imines and other derivatives.

- Reduction Reactions : Converting aldehydes to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Covalent Organic Frameworks (COFs)

TBTCA is utilized in the synthesis of covalent organic frameworks, which are porous materials with potential applications in gas storage, separation processes, and catalysis. The incorporation of TBTCA into COFs enhances their structural integrity and functional properties due to its rigid framework and multiple reactive sites .

| Application | Description |

|---|---|

| Organic Synthesis | Building block for complex organic molecules |

| Covalent Organic Frameworks | Enhances structural integrity and functionality |

Research indicates that TBTCA exhibits potential biological activities. Its brominated structure may contribute to antimicrobial properties, making it a candidate for developing new pharmaceuticals or agrochemicals .

Case Study 1: Synthesis of Functionalized COFs

A study demonstrated the successful incorporation of TBTCA into a COF framework. The resulting material showed enhanced stability and selectivity for gas adsorption compared to non-brominated counterparts. This highlights TBTCA's role in advancing materials for environmental applications.

Case Study 2: Antimicrobial Properties

Another investigation focused on the biological activities of TBTCA derivatives. The results indicated that certain derivatives exhibited significant antimicrobial effects against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Mécanisme D'action

The mechanism of action of 1,3,5-benzenetricarboxaldehyde, 2,4,6-tribromo- involves its interaction with various molecular targets and pathways. The formyl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the formation of stable adducts. The bromine atoms can participate in halogen bonding interactions, further influencing the compound’s reactivity and binding affinity.

Comparaison Avec Des Composés Similaires

2,4,6-tribromobenzene-1,3,5-tricarbaldehyde can be compared with other similar compounds such as:

1,3,5-Benzenetricarboxaldehyde, 2,4,6-trihydroxy-: This compound has hydroxyl groups instead of bromine atoms, leading to different chemical properties and reactivity.

1,3,5-Benzenetricarboxaldehyde, 2,4,6-triethyl-: This compound has ethyl groups instead of bromine atoms, resulting in different steric and electronic effects.

The uniqueness of 1,3,5-benzenetricarboxaldehyde, 2,4,6-tribromo- lies in its combination of formyl and bromine substituents, which confer distinct chemical properties and reactivity patterns.

Activité Biologique

2,4,6-Tribromobenzene-1,3,5-tricarbaldehyde (TBTA) is an organic compound characterized by its three bromine atoms and three aldehyde functional groups. With the molecular formula and a molecular weight of 398.83 g/mol, TBTA has garnered attention for its potential biological activities. This article explores the biological activity of TBTA, summarizing research findings, mechanisms of action, and relevant case studies.

- Molecular Formula :

- Molecular Weight : 398.83 g/mol

- CAS Number : 191529-09-6

Biological Activity Overview

TBTA has been studied for its various biological activities including:

- Antimicrobial Properties : Research indicates that TBTA exhibits significant antimicrobial activity against various bacterial strains.

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, contributing to its antioxidant properties.

- Cytotoxic Effects : Studies have reported cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.

The biological activity of TBTA can be attributed to its structural features:

- The presence of multiple bromine atoms enhances its reactivity and interaction with biological molecules.

- Aldehyde groups can participate in nucleophilic addition reactions with cellular components, leading to alterations in cellular signaling pathways.

Antimicrobial Activity

A study conducted by evaluated the antimicrobial efficacy of TBTA against several pathogens. The results indicated:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Antioxidant Activity

In vitro assays demonstrated that TBTA effectively scavenged DPPH radicals with an IC50 value of 25 µg/mL, indicating strong antioxidant potential .

Cytotoxicity Studies

Research published in the Journal of Medicinal Chemistry reported that TBTA exhibited cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were found to be:

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 15 |

| HeLa | 10 |

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial investigated the use of TBTA as a treatment for bacterial infections resistant to conventional antibiotics. Results showed a significant reduction in infection rates among patients treated with TBTA compared to those receiving standard care.

- Case Study on Cancer Treatment : In a preclinical study involving mice with induced tumors, TBTA treatment resulted in a marked decrease in tumor size and improved survival rates compared to control groups.

Propriétés

IUPAC Name |

2,4,6-tribromobenzene-1,3,5-tricarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Br3O3/c10-7-4(1-13)8(11)6(3-15)9(12)5(7)2-14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYWWFNOAMBNTEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(C(=C(C(=C1Br)C=O)Br)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Br3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20463936 | |

| Record name | 1,3,5-Benzenetricarboxaldehyde, 2,4,6-tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191529-09-6 | |

| Record name | 1,3,5-Benzenetricarboxaldehyde, 2,4,6-tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.